
Velneperit
Übersicht
Beschreibung
- Velneperit (S-2367) ist ein neuartiger Neuropeptid-Y (NPY) Y5-Rezeptor-Antagonist.
- Es wurde entwickelt, um erhöhten NPY-Spiegeln entgegenzuwirken, die insbesondere bei reduziertem Gewicht oder Nahrungsmittelentzug erhöht sind und zur Stimulation der Nahrungsaufnahme führen .
- Obwohl es ursprünglich als potenzielle Behandlung für Fettleibigkeit entwickelt wurde, wurde es nach enttäuschenden Ergebnissen in klinischen Phase-II-Studien eingestellt. Dennoch ist es ein erfolgreicher Proof of Concept für Y5-Rezeptor-Antagonisten als potenzielle Anti-Adipositas-Mittel in der Zukunft .
Vorbereitungsmethoden
- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für Velneperit in der öffentlichen Domäne nicht weit verbreitet.
- Shionogi optimierte den Synthese- und Reinigungsprozess für this compound, aber detaillierte Informationen sind proprietär .
Analyse Chemischer Reaktionen
- Velneperit unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht explizit dokumentiert.
- Hauptprodukte, die aus diesen Reaktionen gebildet werden, bleiben ungeklärt.
Wissenschaftliche Forschungsanwendungen
Clinical Trials and Efficacy Studies
Velneperit was evaluated in several clinical trials aimed at assessing its efficacy in reducing body weight and food intake among obese patients. These trials included:
- Phase IIb Study : A double-blind, parallel-group study that investigated the effects of this compound on obese patients over a period of 54 weeks. The study aimed to evaluate changes in body weight and metabolic parameters .
- High-Fat Diet-Induced Obesity Models : Preclinical studies using diet-induced obese mice showed that this compound treatment resulted in decreased body weight gain and reduced food intake compared to control groups .
Despite these efforts, the results from clinical trials indicated that this compound did not achieve statistically significant outcomes compared to placebo, leading to the discontinuation of its development for obesity treatment .
Comparative Analysis with Other Antagonists
In research comparing this compound with other NPY Y5 receptor antagonists, such as MK-0557, findings suggested that while both compounds exhibited antagonistic properties, they failed to produce meaningful weight loss results in clinical settings. This raises questions about the viability of targeting the NPY Y5 receptor for obesity treatment .
Compound | Mechanism | Clinical Status | Efficacy |
---|---|---|---|
This compound (S-2367) | NPY Y5 Receptor Antagonist | Discontinued | No significant weight loss observed |
MK-0557 | NPY Y5 Receptor Antagonist | Discontinued | No significant weight loss observed |
Obinepitide | Y2R/Y4R Agonist | Phase I/II | Potential effects on appetite |
Future Directions and Research Opportunities
Although this compound's development for obesity treatment has ceased, research into neuropeptide Y signaling continues to be a promising area for understanding appetite regulation and metabolic disorders. Future studies may explore:
- The potential repurposing of this compound or similar compounds for other metabolic conditions beyond obesity.
- Investigating combination therapies that might enhance the efficacy of NPY receptor antagonists.
- Understanding individual variability in response to neuropeptide Y modulation.
Wirkmechanismus
- Velneperit exerts its effects by selectively antagonizing the NPY Y5 receptor.
- Molecular targets and pathways involved in appetite regulation and energy balance are influenced by this mechanism.
Vergleich Mit ähnlichen Verbindungen
- Leider sind direkte Vergleiche mit ähnlichen Verbindungen in der Literatur rar.
- Die Einzigartigkeit von Velneperit liegt in seiner selektiven Y5-Rezeptor-Antagonisierung.
Biologische Aktivität
Velneperit (also known as S-2367) is a selective antagonist of the Neuropeptide Y receptor Y5 (Y5R). It was developed by Shionogi as a potential treatment for obesity, leveraging its anorectic effects to reduce food intake. Despite initial promise, the drug was discontinued from further development after disappointing results in clinical trials, particularly Phase II studies. Nevertheless, it remains a significant example of the potential for Y5R antagonists in obesity management.
This compound functions by selectively blocking the Y5 receptor, which plays a critical role in appetite regulation and energy homeostasis. The Neuropeptide Y (NPY) system, which includes various receptors (Y1, Y2, Y4, and Y5), is involved in stimulating food intake and promoting fat storage. By inhibiting the Y5 receptor, this compound aims to counteract these effects, potentially leading to reduced body weight and improved metabolic profiles.
Pharmacological Profile
- Chemical Structure : this compound has a molecular formula of and a molar mass of 407.45 g/mol .
- Target Receptor : Neuropeptide Y receptor Y5 (Y5R).
- Mechanism : Antagonism of Y5R leads to decreased appetite and increased energy expenditure.
Clinical Trials
This compound was evaluated in several clinical trials to assess its efficacy in treating obesity:
Study | Design | Sample Size | Duration | Outcome |
---|---|---|---|---|
Phase II Trial | Double-Blind, Multi-Center | 600 patients with obesity | 24 weeks | No significant weight loss compared to placebo; discontinued due to lack of efficacy . |
Despite its discontinuation, the trials provided valuable insights into the role of NPY signaling in obesity and highlighted challenges in developing effective anti-obesity medications targeting this pathway.
Case Studies
Several studies have explored the implications of this compound’s biological activity:
- Study on Obesity Treatment :
- Animal Model Research :
Research Findings
Research indicates that while this compound has clear biological activity as a Y5R antagonist, its effectiveness as an anti-obesity agent is limited:
- Metabolic Effects : this compound demonstrated some potential in modulating metabolic parameters but did not achieve clinically meaningful reductions in obesity .
- Neuroendocrine Impact : The drug's action on NPY signaling pathways suggests possible implications for anxiety and stress-related eating behaviors .
Future Directions
Although this compound has been discontinued as a therapeutic agent for obesity, its development has paved the way for further research into NPY receptor antagonists. Future studies may focus on:
- Exploring combination therapies that might enhance efficacy.
- Investigating other receptors within the NPY system that could be targeted for metabolic disorders.
- Understanding individual variations in response to NPY modulation.
Eigenschaften
IUPAC Name |
4-(tert-butylsulfonylamino)-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O3S/c1-16(2,3)27(25,26)23-13-7-4-11(5-8-13)15(24)22-14-9-6-12(10-21-14)17(18,19)20/h6,9-11,13,23H,4-5,7-8H2,1-3H3,(H,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEWUYACXPEFPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)NC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955806 | |
Record name | Velneperit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342577-38-2 | |
Record name | Velneperit [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342577382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velneperit | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Velneperit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VELNEPERIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09BQ2KJ22J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Velneperit?
A1: this compound acts as a selective antagonist of the neuropeptide Y (NPY) Y5 receptor. [, , ] NPY is a neurotransmitter known to stimulate appetite and regulate energy expenditure. By blocking the Y5 receptor, this compound aims to suppress appetite and potentially increase energy expenditure, leading to weight loss. [, ]
Q2: What were the key findings from the year-long clinical trials on this compound?
A2: Two year-long studies involving 1,566 obese subjects evaluated the efficacy and safety of this compound. [, ] The results showed statistically significant weight loss in individuals treated with this compound compared to those receiving a placebo. [, ] In the group demonstrating the most significant response, participants taking 800mg of this compound daily, alongside a reduced-calorie diet, achieved a 5% or greater weight loss at a rate almost three times higher than the placebo group (35% vs. 12%). [] Additionally, this compound treatment led to statistically significant improvements in secondary endpoints, including reduced waist circumference and an enhanced serum lipid profile. []
Q3: How well-tolerated was this compound in these clinical trials?
A3: Throughout the year-long treatment period, this compound demonstrated good tolerability across all study groups. [] This finding aligned with observations from previous clinical studies, indicating a consistent safety profile for the drug. []
Q4: Beyond weight loss, are there other potential applications being explored for this compound?
A4: While weight management is the primary focus of this compound research, its mechanism of action involving the NPY system suggests potential applications in other areas. For instance, NPY receptors play a role in various physiological processes like anxiety, stress responses, and cardiovascular regulation. Further research is necessary to explore these potential applications and determine the therapeutic benefits of targeting NPY receptors with this compound in other disease models.
Q5: What challenges were encountered during the development of this compound's synthetic process, and how were they addressed?
A5: The development of an optimized synthetic process for this compound (S-2367) presented several challenges. Initially, the synthesis involved multiple steps and faced issues with a critical impurity (compound 14) during the Na2WO4/H2O2 oxidation step. [] Researchers found that conducting the oxidation under weakly basic conditions significantly reduced the formation of this impurity. [] Further optimization involved simplifying the synthetic route, improving yield, and enhancing environmental, health, and safety (EHS) aspects. [] Additionally, challenges arose regarding the quality of this compound during pilot manufacturing, specifically concerning the content of compound 10. [] This issue was addressed by developing two effective purification processes: a slurry washing technique with precise polymorphic control using only acetone and water, and a salt formation method for compound 10 coupled with a refined recrystallization process to enhance impurity removal. []
Q6: What is the current status of this compound in terms of drug development and availability?
A6: While this compound has shown promising results in clinical trials for obesity treatment, it is crucial to note that it is not currently commercially available. [, ] Further research and development are underway to fully evaluate its long-term efficacy, safety profile, and potential for regulatory approval. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.